Superior Biochemical Potency: 4.4-Fold Lower IC50 than the Pyrazolopyrimidine-Derived Inhibitor 135416439
UCK2 Inhibitor-2 (PubChem CID 20874830) exhibits an IC50 of 3.8 µM in a validated ADP-Glo kinase assay, representing a 4.4-fold improvement in potency compared to compound 135416439 (IC50 = 16.6 µM), a representative of the pyrazolopyrimidine class of UCK2 inhibitors [1]. Both compounds were tested under identical assay conditions, enabling direct cross-class comparison. This potency advantage translates to a lower concentration requirement for achieving equivalent target engagement in biochemical systems [1].
| Evidence Dimension | In vitro biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 3.8 µM |
| Comparator Or Baseline | Compound 135416439 (UCK2 Inhibitor-3) |
| Quantified Difference | 4.4-fold lower IC50 (3.8 µM vs. 16.6 µM) |
| Conditions | ADP-Glo kinase assay, recombinant human UCK2, 60 min incubation |
Why This Matters
Higher biochemical potency allows for lower working concentrations, reducing the risk of off-target effects and facilitating more accurate dose-response studies in biochemical assays.
- [1] Okesli-Armlovich, A., Gupta, A., Jimenez, M., Auld, D., Liu, Q., Bassik, M. C., & Khosla, C. (2019). Discovery of small molecule inhibitors of human uridine-cytidine kinase 2 by high-throughput screening. Bioorganic & Medicinal Chemistry Letters, 29(18), 2559-2564. View Source
